Hafnium;tetrahydrofluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

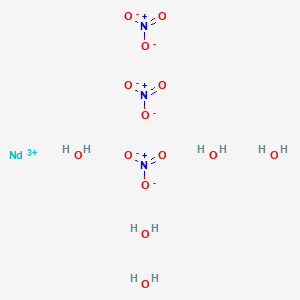

Hafnium tetrahydrofluoride is an inorganic compound with the formula HfF4 . It is a white solid that adopts the same structure as zirconium tetrafluoride, with 8-coordinate Hf (IV) centers . Hafnium tetrahydrofluoride forms a trihydrate, which has a polymeric structure consisting of octahedral Hf center, described as (μ−F)2[HfF2(H20)2]n (H 2 O) n and one water of crystallization .

Synthesis Analysis

While specific synthesis methods for Hafnium tetrahydrofluoride were not found, a study on the electrodissolution-coupled Hf(OR)4 synthesis system using an alcohol solvent and Hf metal as feedstock was identified .Molecular Structure Analysis

Hafnium tetrahydrofluoride forms a trihydrate, which has a polymeric structure consisting of octahedral Hf center . The structure is described as (μ−F)2[HfF2(H20)2]n (H 2 O) n and one water of crystallization .Chemical Reactions Analysis

The electrochemical behavior of the tetraethylammonium-hydrogen sulfate (Et4NHSO4)-based EHS process is investigated by cyclic voltammetry, linear sweep voltammetry, Tafel, and electrochemical impedance spectroscopy . The anodic hafnium dissolution/corrosion occurs inside the passive film while the cathodic ethanol dehydrogenation occurs in a two-stage pathway .Physical And Chemical Properties Analysis

Hafnium is a heavy, hard, and ductile metal . It has twice the density of zirconium, a higher phase transition temperature, and a higher melting point . Elemental hafnium reacts with hydrogen (>250°C), carbon (>500°C), and nitrogen (>900°C) to form brittle, nonstoichiometric interstitial compounds with metal-like conductivity .Scientific Research Applications

Ferroelectric Field-Effect-Transistors (FeFET)

Hafnium oxide-based ferroelectric field-effect-transistors (FeFET) combine super-steep logical switching and low power non-volatile memory functions . They have significant potential for post-Moore integrated circuit innovations with higher energy efficiency and larger integration scale .

Microelectronic Applications

Ferroelectric hafnium oxides are poised to impact a wide range of microelectronic applications . This is due to their superior thickness scaling of ferroelectric stability and compatibility with mainstream semiconductors and fabrication processes .

Long-Term Performance and Reliability

For broad-scale impact, long-term performance and reliability of devices using hafnia will require knowledge of the phases present and how they vary with time and use .

Phase Stability

The factors and mechanisms that are known to influence phase stability, including substituents, crystallite size, oxygen point defects, electrode chemistry, biaxial stress, and electrode capping layers, are highlighted .

Polarization Response

There is a strong correlation of biaxial stress with the resulting polarization response .

Atomic-Layer Deposition

The emergence of hafnium oxide (HfO2)–based ferroelectrics that are compatible with atomic-layer deposition has opened interesting and promising avenues of research .

Mechanism of Action

Target of Action

Hafnium Tetrahydrofluoride (HfF4) is an inorganic compound that primarily targets the formation of hafnium oxide nanoparticles . The primary role of HfF4 is to serve as a precursor in the synthesis of these nanoparticles .

Mode of Action

HfF4 interacts with its targets through a hydrothermal route, using hafnium tetrachloride (HfCl4) as the starting material and sodium hydroxide (NaOH) to adjust the pH . The formation of tetragonal hafnium oxide (t-HfO2) or monoclinic hafnium oxide (m-HfO2) nanoparticles is probably related to their crystal cell structure, thermodynamic and kinetic stabilities .

Biochemical Pathways

The biochemical pathways affected by HfF4 involve the hydrolysis of hafnium ions . The changes in the mole fractions of hafnium hydro-complexes with pH were determined . The Hf(OH)62− ion is assigned to the precursory hydro-complex for the formation of HfO2 nanoparticles transformed from Hf(OH)4 gel .

Pharmacokinetics

It’s known that the formation of hfo2 nanoparticles is controlled by the surface-deposition reaction .

Result of Action

The result of HfF4’s action is the formation of HfO2 nanoparticles . These nanoparticles have a number of technologically attractive properties such as high melting point, high dielectric constant, high chemical stability, a wide band gap, and high neutron absorption cross-section .

Action Environment

The action of HfF4 is influenced by several environmental factors. For instance, changing the aging temperature, concentration of NaOH, and reaction time can affect the formation of HfO2 nanoparticles . Moreover, the addition of m-HfO2 seeds is beneficial for the formation of m-HfO2 nanoparticles .

Safety and Hazards

Hafnium is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It catches fire spontaneously if exposed to air . If wet, the water content should be more than 25% by weight for maximum safety in handling . Severe explosions can result from ignition of hafnium powder or machining fines containing moisture in the concentration range of 5 to 10% .

Future Directions

Hafnium oxide-based ferroelectric field-effect-transistors (FeFET), which combine super-steep logical switching and low power non-volatile memory functions, have significant potential for post-Moore integrated circuit innovations with higher energy efficiency and larger integration scale . Research efforts of the last two decades focusing on hafnium additions to thermal barrier coatings have established that hafnium favorably influences the service properties of modern TBCs .

properties

IUPAC Name |

hafnium;tetrahydrofluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4FH.Hf/h4*1H; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTPXFIQXNXHQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

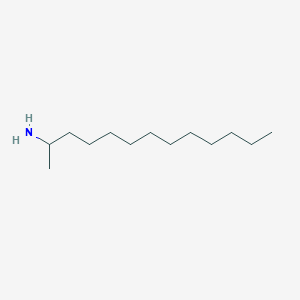

F.F.F.F.[Hf] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F4H4Hf |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hafnium;tetrahydrofluoride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Icosyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B84456.png)